3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317725
InChI: InChI=1S/C10H11F3N2O2/c11-10(12,13)17-8-4-2-1-3-7(8)15-9(16)5-6-14/h1-4H,5-6,14H2,(H,15,16)
SMILES: C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide

CAS No.:

Cat. No.: VC13317725

Molecular Formula: C10H11F3N2O2

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide -

Specification

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
IUPAC Name 3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide
Standard InChI InChI=1S/C10H11F3N2O2/c11-10(12,13)17-8-4-2-1-3-7(8)15-9(16)5-6-14/h1-4H,5-6,14H2,(H,15,16)
Standard InChI Key NAFYJOPOQUWLCX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F

Introduction

Key Findings

3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide (C₁₀H₁₁F₃N₂O₂) is a specialized organic compound characterized by a propanamide backbone substituted with an amino group and a 2-(trifluoromethoxy)phenyl moiety. With a molecular weight of 248.20 g/mol, this compound exhibits unique physicochemical properties driven by its trifluoromethoxy group, which enhances lipophilicity and metabolic stability. While direct pharmacological data remain limited, its structural analogs suggest potential applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorine-containing motifs .

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₀H₁₁F₃N₂O₂, reflects a propanamide scaffold (CH₂CH₂CONH₂) functionalized with:

  • An amino group (-NH₂) at the third carbon position.

  • A 2-(trifluoromethoxy)phenyl group attached to the amide nitrogen.

The trifluoromethoxy (-OCF₃) substituent introduces strong electron-withdrawing effects, which stabilize the aromatic ring and influence intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight248.20 g/mol
Molecular FormulaC₁₀H₁₁F₃N₂O₂
CAS NumberNot publicly disclosed
SupplierUkrOrgSynthesis Ltd. (Ukraine)

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide is documented in public literature, analogous compounds provide insight into plausible methodologies. A two-step approach is hypothesized:

  • Amination of Propanamide: Reacting 3-bromopropanamide with ammonia or a protected amine source to introduce the amino group.

  • Coupling with 2-(Trifluoromethoxy)aniline: Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the propanamide derivative and 2-(trifluoromethoxy)aniline .

Industrial-Scale Considerations

The trifluoromethoxy group’s incorporation may require specialized fluorination techniques, such as halogen exchange (Halex) reactions or direct electrophilic trifluoromethoxylation. Solvent selection (e.g., dimethyl sulfoxide or tetrahydrofuran) and base catalysts (e.g., potassium carbonate) are critical for optimizing yield and purity .

Physicochemical Properties

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch, amine/amide) and ~1700 cm⁻¹ (C=O stretch, amide).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A triplet for the trifluoromethoxy group’s adjacent protons (δ 7.2–7.6 ppm) and a multiplet for the amide NH (δ 6.8–7.0 ppm).

    • ¹⁹F NMR: A singlet near δ -58 ppm for the trifluoromethoxy group .

Comparative Analysis with Structural Analogs

3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

This analog (CAS 279228-81-8) shares a propanamide backbone but differs in substituents:

  • A nitro group and trifluoromethyl group on the phenyl ring.

  • Higher molecular weight (307.23 g/mol) and density (1.52 g/cm³) .

Table 2: Comparative Properties

Property3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Molecular Weight248.20 g/mol307.23 g/mol
DensityNot reported1.52 g/cm³
Key Substituents-OCF₃-NO₂, -CF₃

Future Directions and Research Gaps

Pharmacological Profiling

  • In vitro Screening: Assess inhibitory activity against kinases, GPCRs, or ion channels.

  • ADMET Studies: Evaluate absorption, distribution, and toxicity profiles using in silico models.

Synthetic Optimization

  • Explore flow chemistry techniques to enhance reaction efficiency and scalability.

  • Investigate biocatalytic routes using amidases or transaminases for greener synthesis .

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